Finasteride-d9 -

Finasteride-d9

Catalog Number: EVT-1167129
CAS Number:
Molecular Formula: C23H36N2O2
Molecular Weight: 381.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Finasteride is a synthetic 4-aza-steroid compound that acts as a specific inhibitor of the enzyme 5 alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in various physiological processes, including the development and enlargement of the prostate gland and hair growth patterns. Finasteride has been clinically approved for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss) due to its ability to reduce DHT levels in the body1910.

Applications in Various Fields
  • Benign Prostatic Hyperplasia (BPH)

    Finasteride has been shown to suppress prostatic DHT levels significantly in men with BPH, leading to a reduction in prostate volume and improvement of symptoms. The drug's efficacy was demonstrated in a double-blind, placebo-controlled study where it caused a profound decrease in prostatic DHT after just 7 days of treatment1. Additionally, finasteride's selectivity as an in vivo inhibitor of 5 alpha-reductase isozyme enzymatic activity has been confirmed, which is crucial for its therapeutic effect in BPH3.

  • Androgenetic Alopecia (Male Pattern Hair Loss)

    The drug has been approved for the treatment of male pattern hair loss, where it inhibits the conversion of testosterone to DHT in hair follicles. Clinical studies have shown that finasteride leads to significant improvements in hair growth and density, with a favorable adverse event profile9.

  • Prostate Cancer

    While not explicitly approved for prostate cancer treatment, finasteride has been examined as a chemopreventive agent due to its ability to lower intraprostatic DHT levels. Its impact on the expression of IGF-I and IGF-I receptor genes, which are potent mitogens for prostate epithelial cells, suggests that it may contribute to the antiproliferative properties observed in the treatment of prostate growth7.

  • Neuroactive Steroid Levels and Behavior

    Finasteride has been used in preclinical studies to manipulate neuroactive steroid levels and determine their impact on behavior. The drug's ability to inhibit the reduction of progesterone and deoxycorticosterone to their respective dihydro metabolites has implications for conditions such as premenstrual and postpartum dysphoric disorder, catamenial epilepsy, depression, and alcohol withdrawal10.

Dutasteride

  • Compound Description: Dutasteride is a dual inhibitor of both type I and type II 5α-reductase (5AR) enzymes. It is a synthetic 4-azasteroid compound that is structurally similar to finasteride but exhibits a higher affinity for both 5AR isozymes. Dutasteride is used clinically to treat benign prostatic hyperplasia and androgenetic alopecia. [, , , , , , , , , , , , , , , ]
  • Relevance: Dutasteride is structurally related to finasteride-d9 as they share the same core 4-azasteroid structure. Both compounds are classified as 5α-reductase inhibitors and are used clinically to treat androgenetic alopecia. The main structural difference lies in the side chains attached to this core structure, resulting in dutasteride's higher potency and broader inhibition of both 5AR isozymes compared to finasteride. [, , , , , , , , , , , , , , , ]

Minoxidil

  • Compound Description: Minoxidil is a vasodilator originally developed for treating hypertension. It was later discovered to promote hair growth and is now widely used topically to treat androgenetic alopecia. Minoxidil is believed to act through multiple pathways, including vasodilation, potassium channel opening, and stimulation of prostaglandin synthesis. [, , , , ]
  • Relevance: Although minoxidil is not structurally similar to finasteride-d9, it is considered a related compound due to their shared therapeutic application in treating androgenetic alopecia. Both drugs are often used in combination to achieve synergistic effects in promoting hair growth. [, , , , ]

Testosterone

  • Compound Description: Testosterone is a naturally occurring androgen hormone primarily produced in the testes in males. It plays a crucial role in the development of male sexual characteristics and is also involved in hair growth. In androgenetic alopecia, the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase is implicated in hair follicle miniaturization. [, , , , , , ]
  • Relevance: Testosterone is related to finasteride-d9 because finasteride inhibits the conversion of testosterone to dihydrotestosterone (DHT) by blocking the 5α-reductase enzyme. By reducing DHT levels, finasteride aims to halt the progression of androgenetic alopecia, which is driven by the action of DHT on hair follicles. [, , , , , , ]

Dihydrotestosterone (DHT)

  • Compound Description: Dihydrotestosterone is a more potent androgen hormone than testosterone, formed from testosterone in the body by the action of the 5α-reductase enzyme. DHT plays a key role in the development of male characteristics and is particularly active in the prostate and hair follicles. In androgenetic alopecia, DHT binds to receptors in hair follicles, leading to miniaturization and hair loss. [, , , , , , ]
  • Relevance: DHT is directly related to the mechanism of action of finasteride-d9. Finasteride-d9 inhibits the 5α-reductase enzyme, preventing the conversion of testosterone to DHT and thus reducing DHT levels. This reduction in DHT is the primary mechanism by which finasteride-d9 combats androgenetic alopecia. [, , , , , , ]

Dehydroepiandrosterone Sulfate (DHEAS)

  • Compound Description: Dehydroepiandrosterone sulfate is an endogenous steroid hormone synthesized in the adrenal glands. It acts as a precursor to both androgens and estrogens. Research suggests that DHEAS might play a role in modulating the rewarding effects of opioids and could potentially contribute to treating opioid use disorder. []
  • Relevance: While not directly structurally related to finasteride-d9, DHEAS is relevant because studies show that finasteride administration leads to a significant increase in DHEAS levels. This increase might contribute to the observed reduction in opioid self-administration in animal models, suggesting a potential new avenue for treating opioid use disorder. []
Source and Classification

Finasteride-d9 is derived from finasteride, which was first approved by the United States Food and Drug Administration for treating benign prostatic hyperplasia and male pattern baldness. The deuterated version is often used as an internal standard in mass spectrometry analyses due to its structural similarity to non-deuterated finasteride, allowing for improved accuracy in quantification methods .

Synthesis Analysis

The synthesis of finasteride-d9 involves the incorporation of deuterium atoms into the molecular structure of finasteride. The typical synthetic route includes:

  1. Starting Material: The synthesis begins with the non-deuterated finasteride.
  2. Deuteration Process: Deuterium is introduced through various chemical reactions, often involving deuterated solvents or reagents under controlled conditions.
  3. Characterization: The resulting compound is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm the incorporation of deuterium and the integrity of the compound .

Specific parameters during synthesis may include temperature control, reaction time, and solvent choice, which are critical for achieving high yields and purity.

Molecular Structure Analysis

Finasteride-d9 maintains the same molecular structure as finasteride but with nine deuterium atoms replacing hydrogen atoms. The molecular formula for finasteride-d9 is C23H29D9N2O2C_{23}H_{29}D_9N_2O_2, where:

  • Carbon Atoms: 23
  • Hydrogen Atoms: 29 (with nine being deuterated)
  • Nitrogen Atoms: 2
  • Oxygen Atoms: 2

The presence of deuterium alters the physical properties slightly compared to its non-deuterated counterpart, affecting its stability and metabolic pathways .

Chemical Reactions Analysis

Finasteride-d9 participates in similar chemical reactions as finasteride, primarily focusing on its role as a competitive inhibitor of 5α-reductase. Key reactions include:

  • Inhibition Mechanism: Finasteride-d9 binds to the active site of 5α-reductase, preventing the conversion of testosterone to 5α-dihydrotestosterone.
  • Metabolic Pathways: The metabolic pathways involving finasteride-d9 are studied using liquid chromatography-mass spectrometry (LC-MS) techniques, which allow for the detection and quantification of both parent compounds and metabolites in biological samples .
Mechanism of Action

The mechanism of action for finasteride-d9 mirrors that of finasteride. By inhibiting type II 5α-reductase, it reduces levels of 5α-dihydrotestosterone in tissues where this androgen plays a critical role in conditions like benign prostatic hyperplasia and androgenetic alopecia. The inhibition leads to:

  • Reduced Androgenic Effects: Lower levels of 5α-dihydrotestosterone result in decreased stimulation of androgen receptors.
  • Clinical Outcomes: In clinical settings, this translates to reduced prostate size and improved hair regrowth in patients with male pattern baldness .
Physical and Chemical Properties Analysis

Finasteride-d9 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 381.6 g/mol.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to light and moisture.

These properties are essential for its application in pharmacological studies and therapeutic formulations .

Applications

Finasteride-d9 serves multiple scientific applications:

  1. Pharmacokinetic Studies: It is frequently used as an internal standard in mass spectrometry for quantifying levels of finasteride in biological samples.
  2. Research on Androgen Metabolism: Investigations into how deuterated compounds behave differently can provide insights into drug metabolism and efficacy.
  3. Clinical Trials: Its use in clinical trials helps assess the pharmacodynamic effects of finasteride while minimizing variability due to metabolic differences.

The ability to track deuterated compounds allows researchers to gain a clearer understanding of drug behavior within biological systems, ultimately supporting more effective therapeutic strategies .

Properties

Product Name

Finasteride-d9

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C23H36N2O2

Molecular Weight

381.6 g/mol

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3

InChI Key

DBEPLOCGEIEOCV-BSRKVXQGSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

Synonyms

(5α,17β)-N-(1,1-Dimethylethyl-d9)-3-oxo-4-azaandrost-1-ene-17-carboxamide; MK-906-d9; Proscar-d9; Prostide-d9; Finastid-d9;

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.